Agar - 9002-18-0

Agar

Catalog Number: EVT-1446487
CAS Number: 9002-18-0
Molecular Formula: N/A
Molecular Weight: 336.337
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Agar is a gelatinous substance derived from red algae, primarily from the genera Gelidium and Gracilaria. [] In microbiology, it is widely used as a solidifying agent in culture media, providing a solid surface for the growth and isolation of microorganisms. [, , , , ] Agar's unique properties, such as its ability to remain solid at temperatures suitable for microbial growth and its resistance to degradation by most bacteria, make it ideal for this purpose.

Source

Agar is extracted from specific species of red algae, particularly those belonging to the class Rhodophyceae. The primary sources include Gelidium and Gracilaria, which are harvested from coastal waters across various regions, including Japan, Chile, and the Philippines. The quality and properties of agar can vary significantly depending on the species and the conditions under which it is harvested and processed .

Classification

Agar can be classified based on its origin and physical form:

  • Types by Source:
    • Gelidium agar
    • Gracilaria agar
  • Forms:
    • Powdered agar
    • Strip agar
Synthesis Analysis

Methods

The extraction of agar typically involves several steps:

  1. Harvesting: Seaweeds are collected from natural populations or cultivated farms.
  2. Pre-treatment: The harvested seaweed undergoes washing to remove impurities.
  3. Extraction: Agar is extracted by boiling the seaweed in water, which solubilizes the polysaccharides.
  4. Filtration: The mixture is filtered to separate the liquid containing dissolved agar from solid residues.
  5. Gelation: The filtrate is cooled to form a gel, which is then processed further to remove excess water .

Technical Details

The extraction efficiency and quality of agar can be influenced by factors such as:

  • Temperature during extraction (commonly around 80°C).
  • Duration of boiling (typically 30-60 minutes).
  • Concentration of alkali used during pre-treatment (e.g., sodium hydroxide) to enhance yield .
Molecular Structure Analysis

Structure

Agarose, one of the main components of agar, is a linear polysaccharide made up of repeating units of galactose and 3,6-anhydrogalactose. Its molecular structure allows it to form a gel when cooled, creating a three-dimensional network that traps water molecules.

Data

The gel strength and viscosity of agar solutions can vary based on concentration and temperature:

  • A typical 1.5% solution forms a clear gel upon cooling.
  • Gel strength can range significantly depending on the source; for instance, Gracilaria chorda may yield stronger gels than other species .
Chemical Reactions Analysis

Reactions

Agar undergoes various chemical reactions during processing and application:

  1. Hydrolysis: Under certain conditions, agar can be hydrolyzed into smaller oligosaccharides.
  2. Oxidation: Agar can also be modified through oxidation processes using agents like hydrogen peroxide, altering its properties for specific applications .

Technical Details

The degree of modification affects the gel's melting point and viscosity. For instance, oxidation can lead to desulfation, changing the molecular weight distribution within the agar matrix.

Mechanism of Action

Process

The gelling mechanism of agar involves:

  1. Heating: When heated above its melting point (approximately 85°C), agar dissolves in water.
  2. Cooling: Upon cooling, the dissolved agar molecules associate to form a gel network.
  3. Hydration: Water molecules are trapped within this network, providing stability to the gel structure.

Data

The gel formed is thermoreversible; it melts upon reheating but retains its structure upon cooling again, making it suitable for various applications in food science and microbiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Agar appears as a translucent gel or powder.
  • Solubility: Soluble in boiling water but insoluble in cold water.
  • Gel Strength: Varies based on source; higher for Gelidium species compared to Gracilaria.

Chemical Properties

  • Composition: Primarily composed of galactose units with variable sulfate content.
  • Ash Content: Typically maintained between 2.5% to 4%, with a maximum allowable content of 5% .
Applications

Agar has diverse applications across multiple fields:

  1. Microbiology: Used as a solidifying agent in culture media for growing microorganisms.
  2. Food Industry: Acts as a thickener or stabilizer in products like jellies and desserts.
  3. Pharmaceuticals: Employed in drug formulations due to its biocompatibility.
  4. Bioplastics: Recent studies have explored its use in bioplastic synthesis due to its biodegradable nature .

Properties

CAS Number

9002-18-0

Product Name

Agar

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol

Molecular Formula

N/A

Molecular Weight

336.337

InChI

InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1

InChI Key

GYYDPBCUIJTIBM-DYOGSRDZSA-N

SMILES

CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O

Synonyms

Agar-agar (8CI); AX 100; AX 200; AX 200F; AX 30; Agar 150C; Agar Agar Flake; Agargel; Agaron gel; Agaropectin, mixt. with agarose; Agarose, mixt. with agaropectin; Bacto-agar; Bengal gelatin; Bengal isinglass; CS 110; CS-16A; Ceylon isinglass; Chines

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